![molecular formula C11H17N3 B15242235 7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to an imidazo[1,2-a]pyrimidine core. The molecular formula of this compound is C11H17N3, and it has a molecular weight of 191.27 g/mol .
Preparation Methods
The synthesis of 7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation reaction of cyclopentanone with 2-aminopyrimidine under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyrimidine ring .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as multicomponent reactions or tandem reactions. These methods allow for the simultaneous formation of multiple bonds, reducing the number of steps required and increasing overall yield .
Chemical Reactions Analysis
7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Scientific Research Applications
7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding.
Medicine: this compound has shown promise in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared to other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives. These compounds share a similar core structure but differ in the substituents attached to the ring system. The presence of the cyclopentyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced biological activity .
Similar compounds include:
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
- N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine
These compounds are often used as reference points in research to highlight the unique characteristics and advantages of this compound.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
7-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H17N3/c1-2-4-9(3-1)10-5-7-14-8-6-12-11(14)13-10/h6,8-10H,1-5,7H2,(H,12,13) |
InChI Key |
JOZIOXUNEMRALW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CCN3C=CN=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


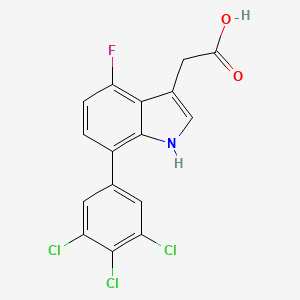
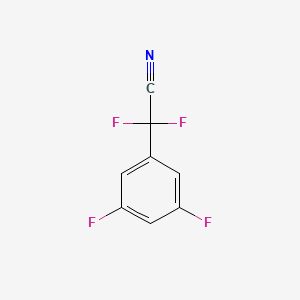




![2-Ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15242198.png)

![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15242217.png)
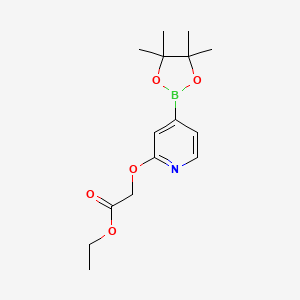
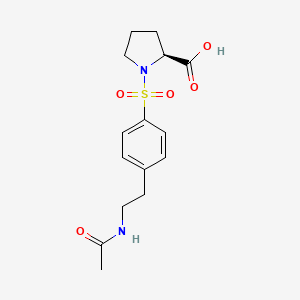
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)
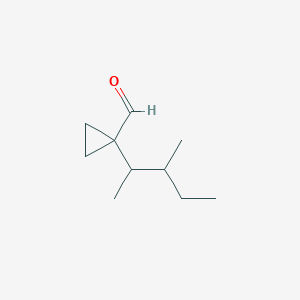
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
